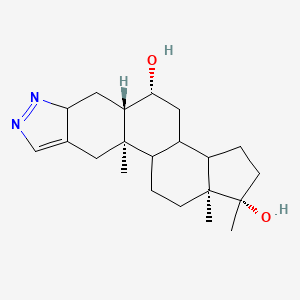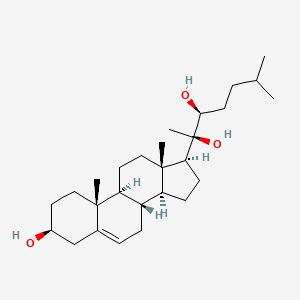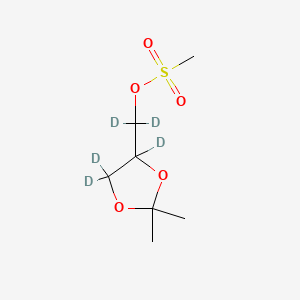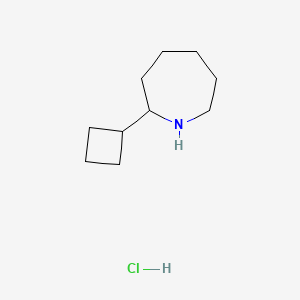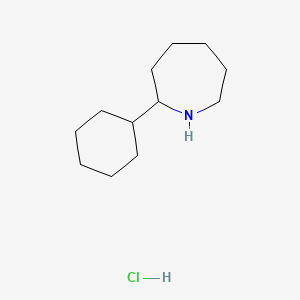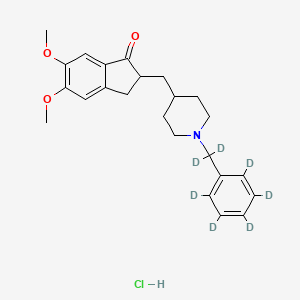
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine is a synthetic compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula C10H2D3F6N5O3 and is known for its stability and unique isotopic labeling with deuterium .
Preparation Methods
The synthesis of 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine involves multiple steps, starting with the preparation of the guanine core. The trifluoroacetyl and trifluoroacetamide groups are introduced through specific chemical reactions under controlled conditions. Industrial production methods often involve the use of high-purity reagents and solvents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in metabolic research to study pathways in vivo due to its stable isotope labeling.
Medicine: It plays a role in clinical diagnostics, including imaging and newborn screening.
Mechanism of Action
The mechanism of action of 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl and trifluoroacetamide groups contribute to its reactivity and stability, allowing it to participate in various biochemical processes. The deuterium labeling enhances its utility in tracing metabolic pathways and studying reaction kinetics .
Comparison with Similar Compounds
Compared to other similar compounds, 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine stands out due to its unique isotopic labeling and stability. Similar compounds include:
N,N-Diethyl-2,2,2-Trifluoroacetamide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Trifluoroacetamide derivatives: These compounds share similar functional groups but differ in their specific applications and reactivity.
Properties
CAS No. |
1346603-59-5 |
|---|---|
Molecular Formula |
C10H5F6N5O3 |
Molecular Weight |
360.191 |
IUPAC Name |
2,2,2-trifluoro-N-[6-(trideuteriomethoxy)-9-(2,2,2-trifluoroacetyl)purin-2-yl]acetamide |
InChI |
InChI=1S/C10H5F6N5O3/c1-24-5-3-4(21(2-17-3)7(23)10(14,15)16)18-8(19-5)20-6(22)9(11,12)13/h2H,1H3,(H,18,19,20,22)/i1D3 |
InChI Key |
ABDWVOLYEZFKFJ-FIBGUPNXSA-N |
SMILES |
COC1=NC(=NC2=C1N=CN2C(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


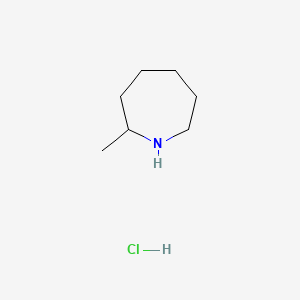
![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B584548.png)

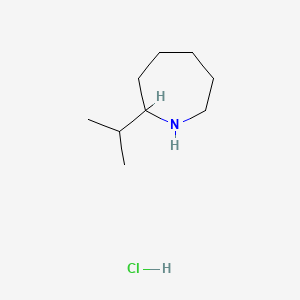
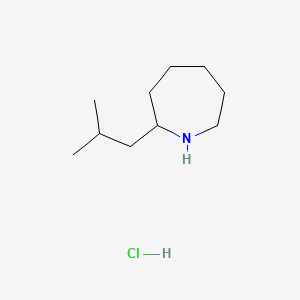
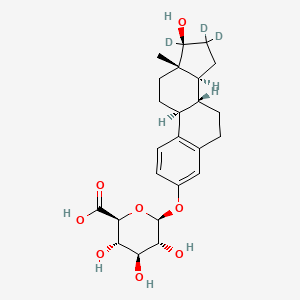
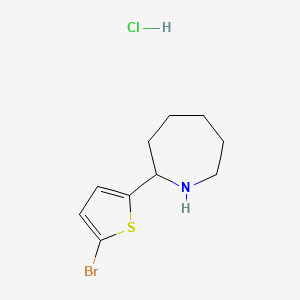
![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)
